molecular formula C12H21BO2 B7360047 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

Katalognummer: B7360047
Molekulargewicht: 208.11 g/mol
InChI-Schlüssel: LRIPYJIIRQIOGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its stability and reactivity, making it a valuable reagent in various chemical reactions.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron-containing reagent. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include:

    Catalysts: Palladium or platinum-based catalysts.

    Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Substitution: Replacement of functional groups with boron-containing groups.

Common Reagents and Conditions

    Reagents: Boron trifluoride (BF3), borane (BH3), and other boron-containing reagents.

    Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., THF, DCM).

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and other boron-containing organic compounds. These products are valuable intermediates in organic synthesis and material science.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is unique due to its bicyclo[1.1.1]pentane structure, which imparts stability and reactivity. This compound’s ability to undergo various chemical reactions and form stable boron-containing products makes it a valuable reagent in organic synthesis and material science.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

  • IUPAC Name: 4,4,5,5-tetramethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
  • Molecular Formula: C12H21BO2
  • Molecular Weight: 208.11 g/mol
  • Purity: 95% .

The compound features a bicyclo[1.1.1]pentane structure which is known to enhance metabolic stability and bioavailability in drug design. This structural motif has been associated with the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression .

Inhibition of IDO1

Research indicates that compounds with the bicyclo[1.1.1]pentane scaffold exhibit significant IDO1 inhibition. For instance:

  • Compound Efficacy: A related compound demonstrated an IC50 value of 2.8 nM against IDO1 in HeLa cell assays, showcasing high potency compared to other inhibitors .
  • Metabolic Stability: The incorporation of the bicyclo[1.1.1]pentane moiety improved metabolic stability and pharmacokinetic profiles in preclinical studies .

Anti-inflammatory Properties

Studies have shown that bicyclo[1.1.1]pentane derivatives can modulate inflammatory responses:

  • NFκB Activity: One study reported that a bicyclo[1.1.1]pentane derivative significantly reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, indicating potential as an anti-inflammatory agent .
  • Cytokine Release: The same compound downregulated the release of pro-inflammatory cytokines such as TNFα and MCP-1 .

Case Study 1: IDO Inhibition

A recent study synthesized several bicyclo[1.1.1]pentane-containing compounds to evaluate their IDO inhibition capabilities:

  • Results: Compounds exhibited varying degrees of potency with some displaying favorable pharmacokinetics and selectivity over other targets .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of bicyclo[1.1.1]pentanes:

  • Findings: The compounds were shown to significantly inhibit LPS-induced pro-inflammatory responses in monocytes, suggesting a therapeutic role in managing inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanismIC50 (nM)Reference
IDO InhibitionCompetitive binding to IDO2.8
Anti-inflammatoryInhibition of NFκB and cytokine release-

Eigenschaften

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIPYJIIRQIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.